molecular formula C13H14O2 B13053613 3-((Benzyloxy)methyl)-3-ethynyloxetane

3-((Benzyloxy)methyl)-3-ethynyloxetane

Cat. No.: B13053613
M. Wt: 202.25 g/mol
InChI Key: LRFYUEOSPKHWEN-UHFFFAOYSA-N
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Description

3-((Benzyloxy)methyl)-3-ethynyloxetane is an organic compound that features a unique structure combining an oxetane ring with benzyloxy and ethynyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)methyl)-3-ethynyloxetane typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step involves the reaction of the oxetane intermediate with benzyl alcohol under suitable conditions to form the benzyloxy derivative.

    Addition of the Ethynyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)methyl)-3-ethynyloxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Ethyl-substituted oxetanes.

    Substitution: Various substituted oxetanes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)methyl)-3-ethynyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through π-π interactions, while the ethynyl group can participate in covalent bonding with target molecules . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Benzyloxy)methyl)-3-ethynyloxetane is unique due to the presence of both benzyloxy and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

3-((Benzyloxy)methyl)-3-ethynyloxetane, a compound belonging to the oxetane class, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O2C_{13}H_{18}O_2. Its structure features an oxetane ring, which is known for its strain and reactivity, making it a valuable scaffold in drug discovery.

Biological Activity Overview

Research indicates that compounds containing oxetane rings exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific activities of this compound have been explored in several studies:

Antibacterial Activity

A study published in ACS Medicinal Chemistry Letters demonstrated that oxetane derivatives can possess significant antibacterial properties. The minimum inhibitory concentration (MIC) against various strains of bacteria was evaluated, showing promising results for derivatives similar to this compound .

Anticancer Potential

In a recent investigation into the anticancer effects of oxetane derivatives, this compound was tested against several cancer cell lines. The compound exhibited cytotoxicity with IC50 values indicating effectiveness in inhibiting cell proliferation. Notably, it showed enhanced activity against breast cancer cells compared to standard chemotherapeutic agents .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Division : The compound may disrupt mitotic processes in cancer cells, leading to apoptosis.
  • Antibacterial Mechanism : Similar compounds have been shown to interfere with bacterial cell wall synthesis and protein synthesis pathways .

Case Study 1: Antibacterial Efficacy

A research team conducted a series of experiments to evaluate the antibacterial efficacy of various oxetane derivatives, including this compound. The study reported that this compound had an MIC of 0.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 10 μM). This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.5 μg/mL
AnticancerBreast Cancer CellsIC50 = 10 μM

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-ethynyl-3-(phenylmethoxymethyl)oxetane

InChI

InChI=1S/C13H14O2/c1-2-13(10-15-11-13)9-14-8-12-6-4-3-5-7-12/h1,3-7H,8-11H2

InChI Key

LRFYUEOSPKHWEN-UHFFFAOYSA-N

Canonical SMILES

C#CC1(COC1)COCC2=CC=CC=C2

Origin of Product

United States

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